![molecular formula C11H9FN2O B13715194 10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features and potential biological activities, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can be achieved through various methods. One notable approach involves the use of vinyl selenones as substrates. The reaction proceeds via a Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides using potassium hydroxide as a base . Another method involves the intramolecular 1,4-addition of readily available α,β-unsaturated esters, catalyzed by a range of organic and inorganic bases .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of eco-friendly solvents and mild reaction conditions can facilitate the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of novel drugs.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent non-peptidic inhibitor of caspase-3, a cysteine-dependent aspartyl protease involved in apoptosis . By inhibiting caspase-3, the compound can attenuate cell damage and provide neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydropyrimido[1,2-a]indol-10(2H)-ones: These compounds share a similar core structure and exhibit potent inhibitory activity against caspase-3.
Dihydropyrazino[2,3-b]indoles: These compounds are synthesized under mild conditions and have diverse biological activities.
Uniqueness
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one stands out due to its fluorine substitution, which can enhance its biological activity and stability. This unique feature differentiates it from other similar compounds and contributes to its potential as a valuable research tool and therapeutic agent.
Eigenschaften
Molekularformel |
C11H9FN2O |
|---|---|
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
10-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C11H9FN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-4H,5-6H2,(H,13,15) |
InChI-Schlüssel |
DOSGJSGTDBOPGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C3=CC=CC=C3C(=C2C(=O)N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)
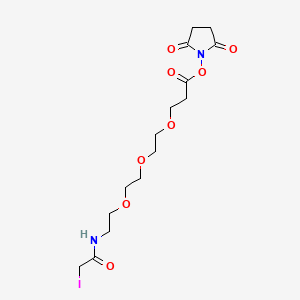
![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)


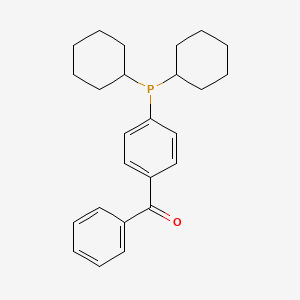
![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
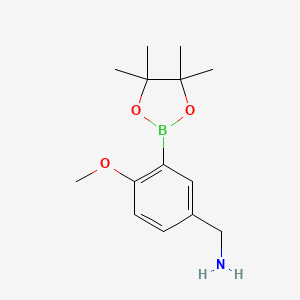

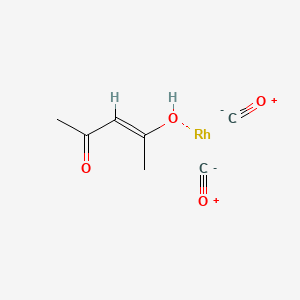

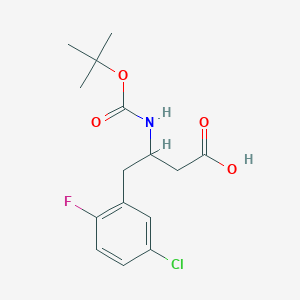
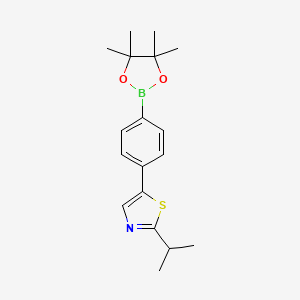
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
